2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate
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Overview
Description
2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is a white solid at room temperature and is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate typically involves the reaction of tert-butyl acrylate with a suitable azabicyclo compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but includes an oxygen atom within the ring system, which can alter its chemical reactivity and biological activity.
2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate: This compound features a different bicyclic framework, which can affect its physical and chemical properties.
The uniqueness of 2-tert-Butyl 1-methyl 2-azabicyclo[41
Properties
IUPAC Name |
2-O-tert-butyl 1-O-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-5-6-9-8-13(9,14)10(15)17-4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYIZWZZJUYXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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